molecular formula C17H15NO2 B133992 Solvent Red 169 CAS No. 27354-18-3

Solvent Red 169

Cat. No.: B133992
CAS No.: 27354-18-3
M. Wt: 265.31 g/mol
InChI Key: ATIYVSUEHXWMKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Solvent Red 169 is synthesized through the condensation of 1-chloroanthraquinone and propan-2-amine . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the dye. The process may require the use of a solvent to dissolve the reactants and a catalyst to accelerate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, ensuring the consistent quality of the dye. The final product is purified and processed into a powder form for commercial use.

Chemical Reactions Analysis

Types of Reactions: Solvent Red 169 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dye’s structure, affecting its color properties.

    Substitution: The dye can participate in substitution reactions, where functional groups on the anthraquinone core are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

Solvent Red 169 has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye for studying reaction mechanisms and as a tracer in various chemical processes.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for potential use in drug delivery systems and diagnostic imaging.

    Industry: Utilized in the production of colored plastics, coatings, and inks.

Mechanism of Action

The mechanism by which Solvent Red 169 exerts its effects involves its interaction with molecular targets through its anthraquinone core. The dye’s structure allows it to absorb light at specific wavelengths, resulting in its characteristic color. The pathways involved in its action include the formation of charge-transfer complexes and the alteration of electronic states within the dye molecule .

Comparison with Similar Compounds

Solvent Red 169 can be compared with other anthraquinone-based dyes, such as:

  • Solvent Red 135
  • Solvent Red 146
  • Solvent Red 164

Uniqueness: this compound is unique due to its specific shade, excellent lightfastness, and solubility properties. It is particularly suitable for applications requiring high tinting strength and resistance to heat and light .

By understanding the detailed aspects of this compound, researchers and industry professionals can effectively utilize this compound in various applications, ensuring optimal performance and desired outcomes.

Properties

IUPAC Name

1-(propan-2-ylamino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-10(2)18-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIYVSUEHXWMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041740
Record name C.I. Solvent Red 169
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27354-18-3
Record name Solvent Red 169
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27354-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solvent Red 169
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1-[(1-methylethyl)amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Solvent Red 169
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(1-methylethyl)amino]anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.009
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SOLVENT RED 169
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13N3ZG7HNK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

63.3 g of 1-nitroanthraquinone (99% pure) in 320 ml of cyclohexane are reacted with 147.8 g of isopropylamine (molar ratio 10:1) for 70 minutes at a temperature of 160° C. and under a pressure of 50 bars. Working up analogously to Example 1 gives 62 g (94.5% of theory) of 97.6% pure 1-isopropylamino-anthraquinone.
Quantity
63.3 g
Type
reactant
Reaction Step One
Quantity
147.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

384 g of isopropylamine and 1,390 g of o-xylene are initially introduced into a stainless steel autoclave, which has a capacity of 5 l and is fitted with a stirrer and steam jacket heating, and are heated to 165° C. A suspension of 543 g of 1-nitroanthraquinone with a purity of 98.4% by weight in 815 g of o-xylene is injected into the autoclave in the course of 20 minutes (molar ratio 3:1). During the addition the pressure rises from 10 to 40 bars and the temperature rises from 165 to 170° C. The reaction has ended after a further 30 minutes at 170° C. After cooling and letting-down, the residual solution is evaporated. 548 g of 1-isopropylaminoanthraquinone with a purity of more than 98% are obtained.
Quantity
384 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
543 g
Type
reactant
Reaction Step Two
Quantity
815 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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